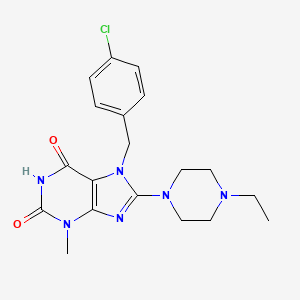

7-(4-chlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-(4-chlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a chlorobenzyl group, an ethylpiperazinyl group, and a methyl group attached to a purine scaffold. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride, 4-ethylpiperazine, and 3-methylxanthine.

Step 1: The first step involves the alkylation of 3-methylxanthine with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to form 7-(4-chlorobenzyl)-3-methylxanthine.

Step 2: The second step is the nucleophilic substitution reaction where 7-(4-chlorobenzyl)-3-methylxanthine is reacted with 4-ethylpiperazine in a solvent like ethanol under reflux conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can occur at the chlorobenzyl group, potentially converting it to a benzyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl moiety.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: N-oxides of the piperazine ring.

Reduction: Benzyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that purine derivatives exhibit significant anticancer properties. The compound's ability to interact with various biological targets makes it a candidate for developing novel anticancer agents. Studies have shown that similar compounds can inhibit tumor cell proliferation by interfering with nucleic acid synthesis or signaling pathways involved in cell growth and division .

1.2 Central Nervous System Disorders

The presence of piperazine moieties in the compound suggests potential applications in treating central nervous system disorders. Piperazine derivatives have been studied for their effects on neurotransmitter systems, particularly in modulating serotonin and dopamine pathways, which are crucial for conditions like depression and schizophrenia .

Pharmacological Studies

2.1 Receptor Interaction

The compound may act as an antagonist or modulator of specific receptors, including the EP4 receptor involved in inflammatory responses. Research on similar compounds has demonstrated their ability to inhibit receptor activity, suggesting that 7-(4-chlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione could serve as a lead compound for developing anti-inflammatory drugs .

2.2 Enzyme Inhibition

In vitro studies have shown that derivatives of this compound can inhibit enzymes such as acetylcholinesterase, which is relevant for Alzheimer's disease treatment. The binding affinity of these compounds to enzyme active sites can be assessed through molecular docking studies, providing insights into their potential therapeutic efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents at different positions on the purine ring can significantly affect biological activity. For instance:

| Substituent Position | Effect on Activity |

|---|---|

| 7 | Modulates binding affinity to receptors |

| 8 | Influences enzyme inhibition potency |

| 4-Chlorobenzyl | Enhances lipophilicity and CNS penetration |

Wirkmechanismus

The mechanism of action of 7-(4-chlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets such as enzymes. It can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cellular processes that are essential for the survival and proliferation of cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 7-(4-chlorobenzyl)-8-(4-methylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

- 7-(4-chlorobenzyl)-8-(4-phenylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

- 7-(4-chlorobenzyl)-8-(4-isopropylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Uniqueness

The uniqueness of 7-(4-chlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione lies in its specific substitution pattern, which imparts distinct biological activities. The presence of the ethyl group on the piperazine ring and the chlorobenzyl group on the purine scaffold contribute to its unique interaction with biological targets, differentiating it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

7-(4-chlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine derivatives class. Its unique structure, characterized by a chlorobenzyl group and an ethylpiperazinyl group, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.

- Molecular Formula : C18H21ClN6O2

- Molecular Weight : 388.85 g/mol

- CAS Number : 313471-55-5

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. It interacts with various biological targets by binding to their active sites, which can inhibit critical cellular processes essential for cancer cell survival and proliferation. This inhibition may lead to apoptosis in cancer cells and has been a focal point in research concerning its therapeutic applications.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| MCF7 | 3.79 | Inhibition of proliferation | |

| NCI-H460 | 12.50 | Induction of apoptosis | |

| A549 | 0.39 | Aurora-A kinase inhibition | |

| HepG2 | 0.46 | Cell cycle arrest |

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes that are crucial in cancer metabolism and proliferation:

- Aurora-A Kinase : Inhibition leads to disrupted mitotic processes.

- CDK2 : Inhibition results in cell cycle arrest at the G1/S phase.

Case Studies

One notable study involving this compound assessed its effects on MCF7 breast cancer cells. The results demonstrated that treatment with varying concentrations led to significant reductions in cell viability, with an IC50 value of approximately 3.79 µM. The study concluded that the compound's mechanism involved both direct cytotoxic effects and modulation of apoptotic pathways.

Another investigation focused on its interaction with NCI-H460 lung cancer cells, revealing an IC50 value of 12.50 µM and highlighting the compound's potential as a therapeutic agent in lung cancer treatment.

Eigenschaften

IUPAC Name |

7-[(4-chlorophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN6O2/c1-3-24-8-10-25(11-9-24)18-21-16-15(17(27)22-19(28)23(16)2)26(18)12-13-4-6-14(20)7-5-13/h4-7H,3,8-12H2,1-2H3,(H,22,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLBMUVEGUJKLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)NC(=O)N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.